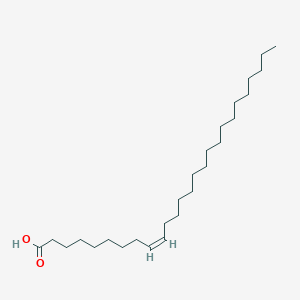

9Z-hexacosenoic acid

Beschreibung

Contextualization of Very Long Chain Fatty Acids (VLCFAs) in Cellular and Organismal Biology

Very long-chain fatty acids (VLCFAs) are a class of fatty acids distinguished by their considerable carbon chain length, typically containing 22 or more carbon atoms. wikipedia.orgoup.com While less abundant than their long-chain counterparts (C12-C20), VLCFAs are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and also serve as precursors for lipid mediators. nih.govbiomolther.org Their biosynthesis occurs in the endoplasmic reticulum through the action of a family of enzymes known as very-long-chain fatty acid elongases (ELOVLs). wikipedia.orgspringermedizin.de

VLCFAs play a wide array of physiological and structural roles crucial for numerous biological processes. biologists.com These functions are diverse and tissue-specific. For instance, in the nervous system, VLCFAs are critical for the proper formation and maintenance of the myelin sheath that insulates nerve fibers. oup.comnih.gov They are also essential for the formation of the skin's permeability barrier, retinal function, and spermatogenesis. oup.comijbs.com The physical properties conferred by the long acyl chains of VLCFAs are vital for the biophysical characteristics of cellular membranes, influencing their fluidity and structure, which is particularly important during processes like cell division. springermedizin.debiologists.com

The metabolism of VLCFAs is distinct from that of shorter fatty acids. Due to their length, they cannot be metabolized in the mitochondria and are instead processed in peroxisomes. wikipedia.org Dysregulation of VLCFA metabolism, often due to genetic mutations in the enzymes responsible for their synthesis or degradation, can lead to an accumulation of these fatty acids and is associated with a variety of inherited diseases. wikipedia.orgnih.gov These disorders can manifest with a range of symptoms including ichthyosis, macular degeneration, myopathy, mental retardation, and demyelination. nih.gov

Significance of Monounsaturated Very Long Chain Fatty Acids in Lipid Metabolism Research

Monounsaturated very long-chain fatty acids (VLC-MUFAs) are a specific subclass of VLCFAs characterized by the presence of a single double bond in their long acyl chain. These molecules are key players in lipid metabolism and are fundamental components of various complex lipids. A prominent example is nervonic acid (a C24:1 fatty acid), which is a major constituent of sphingolipids in the white matter of the brain. nih.govmdpi.com

The biosynthesis of VLC-MUFAs typically involves the elongation of shorter monounsaturated fatty acids, such as oleic acid (C18:1). mdpi.comfrontiersin.org This elongation process is carried out by the ELOVL enzyme complex, with specific enzymes exhibiting substrate preferences that can influence the final products. frontiersin.org For example, the synthesis of nervonic acid from oleic acid involves three cycles of elongation, each adding a two-carbon unit. frontiersin.orgresearchgate.net

Research into VLC-MUFAs is significant for understanding various physiological and pathological conditions. For instance, the metabolism of C22:1 fatty acids has been studied in the context of diet-induced lipidosis, where an excess of these fatty acids can lead to their transient accumulation in tissues like the heart. nih.gov The body can adapt to higher intakes of these fatty acids by increasing the capacity for their chain-shortening, a process that primarily occurs in the peroxisomes. nih.gov Furthermore, there is growing interest in the roles of VLC-MUFAs in brain development and the potential therapeutic applications of compounds like nervonic acid for neurological disorders. nih.govjst.go.jp The study of these fatty acids and their metabolic pathways provides critical insights into lipid homeostasis and its impact on health and disease. ahajournals.orgmolbiolcell.org

Current Research Landscape and Gaps Pertaining to 9Z-Hexacosenoic Acid

This compound, a monounsaturated very long-chain fatty acid with a 26-carbon chain and a cis double bond at the ninth carbon, represents a more specialized area within VLCFA research. nih.gov While its more well-known isomer, ximenic acid (17Z-hexacosenoic acid or C26:1n-9), has been identified in biological systems, specific research focusing exclusively on the 9Z isomer is less extensive. hmdb.ca

Current research on VLCFAs provides a foundational understanding of their general synthesis and roles. The ELOVL4 enzyme, for instance, is implicated in the elongation of fatty acids C26 and longer. ijbs.com Studies on this enzyme have shown that its absence leads to a significant reduction in fatty acids longer than C26, highlighting its crucial role in the synthesis of compounds like this compound. ijbs.com

However, there are notable gaps in the scientific literature specifically concerning this compound. While its physical and chemical properties are documented, detailed studies on its specific biological functions, metabolic pathways, and natural distribution are limited. nih.gov Much of the research on C26:1 fatty acids does not differentiate between the various positional isomers, grouping them under the general "hexacosenoic acid" classification. This lack of specificity makes it challenging to attribute particular biological effects to the 9Z isomer alone.

Future research should aim to elucidate the precise role of this compound in cellular processes. This would involve identifying the specific ELOVL enzymes responsible for its synthesis and the desaturases that may be involved. Furthermore, investigating its incorporation into complex lipids, such as sphingolipids and glycerophospholipids, and its potential role in specific tissues would be crucial. hmdb.ca Advanced analytical techniques are needed to differentiate and quantify this compound from its isomers in biological samples, which would pave the way for a better understanding of its unique contributions to lipid metabolism and its potential implications in health and disease.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C26H50O2 | nih.gov |

| Molecular Weight | 394.7 g/mol | nih.gov |

| IUPAC Name | (9Z)-hexacos-9-enoic acid | nih.gov |

| Classification | Very Long-Chain Fatty Acid | nih.gov |

Eigenschaften

Molekularformel |

C26H50O2 |

|---|---|

Molekulargewicht |

394.7 g/mol |

IUPAC-Name |

(Z)-hexacos-9-enoic acid |

InChI |

InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h17-18H,2-16,19-25H2,1H3,(H,27,28)/b18-17- |

InChI-Schlüssel |

WCVLVNLRVRJFLN-ZCXUNETKSA-N |

SMILES |

CCCCCCCCCCCCCCCCC=CCCCCCCCC(=O)O |

Isomerische SMILES |

CCCCCCCCCCCCCCCC/C=C\CCCCCCCC(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC=CCCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Occurrence and Distribution of 9z Hexacosenoic Acid in Biological Systems

Presence in Eukaryotic Organisms

The occurrence of (9Z)-hexacosenoic acid has been documented in a diverse range of eukaryotic life forms.

(9Z)-Hexacosenoic acid, often referred to as ximenic acid in this context, is a notable component of the seed oils of several plant species. The concentration of this fatty acid can vary significantly between different plants.

One of the most prominent sources is the genus Ximenia, particularly Ximenia caffra and Ximenia americana. The seed oil of Ximenia caffra contains hexacosenoic acid (C26:1) at levels ranging from 6.50% to 9.50%. natureinbottle.com Another analysis of Ximenia americana oil reported the presence of ximenic acid at 10.22%. nih.govresearchgate.net These oils are also rich in other very long-chain fatty acids (VLCFAs), contributing to their unique properties. natureinbottle.comafrinatural.com

The seed fat of Tropaeolum speciosum (flame flower) is another significant source, being particularly rich in cis-17-hexacosenoic acid. nih.gov This indicates that isomers of hexacosenoic acid are also present in the plant kingdom.

In addition to these, other plants are known to produce very long-chain fatty acids, including nervonic acid (C24:1), which is structurally related to hexacosenoic acid. For instance, Lunaria annua (honesty), Cardamine graeca, and Malania oleifera are known for their high nervonic acid content. atamanchemicals.comfrontiersin.org The biosynthetic pathways that produce these VLCFAs are a subject of ongoing research, with studies focusing on the enzymes responsible for fatty acid elongation. nih.govijs.si

Table 1: Occurrence of (9Z)-Hexacosenoic Acid and Related VLCFAs in Plant Seed Oils

| Plant Species | Common Name | Fatty Acid | Concentration (%) |

| Ximenia caffra | Sour Plum | Hexacosenoic Acid (C26:1) | 6.50 - 9.50 natureinbottle.com |

| Ximenia americana | Tallow Wood | Ximenic Acid (C26:1) | 10.22 nih.govresearchgate.net |

| Tropaeolum speciosum | Flame Flower | cis-17-Hexacosenoic Acid | Not specified nih.gov |

| Heliophila scoparia | --- | Ximenic Acid (C26:1) | 35.8 researchgate.net |

| Lunaria annua | Honesty | Nervonic Acid (C24:1) | >20 atamanchemicals.com |

| Malania oleifera | --- | Nervonic Acid (C24:1) | 55.7 - 67.0 frontiersin.orgnih.gov |

Note: The table includes data for both hexacosenoic acid and the closely related nervonic acid to provide a broader context of VLCFA distribution in plants.

Research has identified hexacosenoic acid in marine organisms. For instance, it has been found in the sponge Thalysias sp. dntb.gov.ua The presence of very-long-chain monounsaturated fatty acids (VLCFAs) is a characteristic of the lipid profiles of certain marine species.

The oleaginous yeast Yarrowia lipolytica has been genetically engineered to produce nervonic acid, a C24:1 fatty acid, demonstrating the potential of microorganisms for producing VLCFAs. biorxiv.org While this research focused on nervonic acid, it highlights the capacity of microbial systems to be modified for the synthesis of specific long-chain fatty acids. The natural occurrence of (9Z)-hexacosenoic acid in fungi is an area requiring further investigation.

In animal systems, (9Z)-hexacosenoic acid is less commonly reported than its shorter and longer chain homologues. However, very long-chain fatty acids are known to be important components of certain tissues. For example, nervonic acid is abundant in the white matter of animal brains and in peripheral nervous tissue, where it is a key component of sphingolipids in the myelin sheath. atamanchemicals.comontosight.ai Studies on rats have shown that dietary supplementation with oils rich in nervonic acid, such as from Tropaeolum speciosum, can increase its concentration in the sphingomyelin (B164518) of the liver and heart. researchgate.net This suggests that dietary intake can influence the fatty acid composition of animal tissues.

Fungal and Other Microbial Lipid Accumulation

Subcellular Localization of 9Z-Hexacosenoic Acid and its Metabolites

The biosynthesis of very long-chain fatty acids in eukaryotes primarily occurs through the fatty acid elongation (FAE) system located in the endoplasmic reticulum (ER). ijs.si This process involves the sequential addition of two-carbon units to a growing fatty acyl-CoA chain. Therefore, it is expected that (9Z)-hexacosenoic acid and its immediate precursors are synthesized and initially localized to the ER.

Once synthesized, these fatty acids are incorporated into various lipid classes. In plants, they are predominantly found in triacylglycerols stored in oil bodies within the seeds. frontiersin.org In animal cells, VLCFAs like nervonic acid are crucial components of sphingolipids, particularly sphingomyelin, which is a major constituent of the myelin sheath surrounding nerve fibers. ontosight.ai

Temporal and Spatial Expression Patterns of this compound in Biological Systems

The production of (9Z)-hexacosenoic acid and other VLCFAs is often temporally and spatially regulated. In plants, the accumulation of these fatty acids is typically highest during seed development and maturation, coinciding with the period of maximum oil synthesis and storage. nih.gov

In animals, the expression of enzymes involved in VLCFA synthesis is tissue-specific. For example, the enzymes responsible for producing nervonic acid are highly active in the brain, particularly during development and myelination. ontosight.ai This spatial regulation ensures that these specialized fatty acids are available in the tissues where they perform critical functions.

Biosynthesis and Metabolic Pathways of 9z Hexacosenoic Acid

Fatty Acid Elongation Systems (FAE) and Precursor Utilization

The backbone of 9Z-hexacosenoic acid is constructed through a series of fatty acid elongation cycles. This process takes place in the endoplasmic reticulum and involves the sequential addition of two-carbon units to a pre-existing fatty acid primer. mdpi.comaocs.org

Role of Fatty Acyl-CoA Precursors in VLCFA Synthesis

The journey to this compound begins with shorter-chain fatty acyl-CoAs, which serve as the initial substrates for the elongation machinery. creative-proteomics.com Fatty acids, either synthesized de novo in the cytosol by fatty acid synthase (FAS) up to a length of 16 carbons (palmitic acid) or obtained from the diet, are activated into their coenzyme A (CoA) thioesters. diva-portal.orgnih.gov These acyl-CoAs are the direct precursors for the synthesis of VLCFAs. mdpi.com

The synthesis of monounsaturated VLCFAs like this compound can proceed through two primary routes: the elongation of a pre-existing monounsaturated fatty acid or the desaturation of a saturated VLCFA. researchgate.net In the context of precursor utilization for elongation, oleoyl-CoA (18:1Δ9-CoA) is a key intermediate. nih.gov This C18 monounsaturated fatty acyl-CoA can be directly utilized by the fatty acid elongation machinery to produce longer monounsaturated fatty acids. nih.gov

The process is a cycle where each turn adds two carbons, with the substrate specificity of the condensing enzyme being a key determinant of the final product's chain length. researchgate.net

Table 1: Key Precursors in VLCFA Synthesis

| Precursor Molecule | Description | Role in this compound Synthesis |

| Palmitoyl-CoA (16:0-CoA) | A 16-carbon saturated fatty acyl-CoA, a primary product of de novo fatty acid synthesis. diva-portal.org | Can be elongated to stearoyl-CoA and then desaturated to oleoyl-CoA, or desaturated first to palmitoleoyl-CoA and then elongated. |

| Stearoyl-CoA (18:0-CoA) | An 18-carbon saturated fatty acyl-CoA, formed by the elongation of palmitoyl-CoA. wikipedia.org | A primary substrate for Δ9-desaturase to produce oleoyl-CoA. wikipedia.org |

| Oleoyl-CoA (18:1Δ9-CoA) | An 18-carbon monounsaturated fatty acyl-CoA. nih.gov | A direct precursor that undergoes multiple cycles of elongation to form this compound. researchgate.net |

| Malonyl-CoA | A three-carbon dicarboxylic acid derivative. | Serves as the two-carbon donor in each step of the fatty acid elongation cycle. diva-portal.org |

Enzymatic Steps Catalyzed by Fatty Acid Elongase (ELO) Complexes

The elongation of fatty acyl-CoAs is carried out by a membrane-bound multi-enzyme complex known as the fatty acid elongase (FAE) or ELOVL (Elongation of Very Long Chain Fatty Acids) complex. diva-portal.orgresearchgate.net This complex catalyzes a four-step reaction cycle that is analogous to the process of de novo fatty acid synthesis but occurs in the endoplasmic reticulum. aocs.orgnih.gov

The four distinct enzymatic reactions are:

Condensation: This is the initial and rate-limiting step. A fatty acyl-CoA substrate is condensed with a molecule of malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by a β-ketoacyl-CoA synthase (KCS), which is the key enzyme determining the substrate specificity and the chain length of the final product. researchgate.netfrontiersin.org

Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR), utilizing NADPH as the reducing agent. diva-portal.orgnih.gov

Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HCD) to create a trans-2,3-enoyl-CoA. diva-portal.orgfrontiersin.org

Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (ECR), again using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the original substrate. researchgate.netnih.gov

This newly elongated acyl-CoA can then serve as a substrate for another round of elongation until the desired chain length, in this case, 26 carbons, is achieved. researchgate.net

Mechanisms of Carbon Chain Extension in this compound Formation

The formation of this compound (26:1Δ9) from its C18 precursor, oleoyl-CoA (18:1Δ9), requires four successive cycles of carbon chain extension. Each cycle, catalyzed by the FAE complex, adds a two-carbon unit derived from malonyl-CoA. diva-portal.org

The mechanism is thought to proceed via a ping-pong type reaction, particularly for the condensation step catalyzed by ELOVL enzymes. biorxiv.orgnih.gov In this model, the fatty acyl-CoA substrate binds to the enzyme, and the acyl group is transferred to a catalytic residue, often a histidine, forming a covalent intermediate and releasing CoA. biorxiv.org Subsequently, malonyl-CoA binds, and a condensation reaction occurs, resulting in the formation of a 3-ketoacyl-CoA and the regeneration of the enzyme. biorxiv.orgnih.gov

The specificity for the final chain length is believed to be an intrinsic property of the specific KCS enzyme involved. diva-portal.org Different ELOVL enzymes exhibit preferences for substrates of varying chain lengths and saturation levels. diva-portal.orgreactome.org For the synthesis of a C26 fatty acid, it is likely that a specific elongase, such as ELOVL1 or ELOVL3, which have preferences for saturated and monounsaturated fatty acids, is involved in the later stages of elongation. diva-portal.org The precise control over the number of elongation cycles is crucial for producing a fatty acid of a specific length like hexacosanoic acid. nih.gov

Desaturation Mechanisms and Enzymes

The introduction of the characteristic cis double bond at the ninth position of the fatty acid chain is a critical step in the biosynthesis of this compound. This reaction is catalyzed by a specific class of enzymes known as desaturases.

Delta-9 Desaturases in Monounsaturated Fatty Acid Synthesis

Delta-9 (Δ9) desaturases are a family of enzymes responsible for introducing a double bond between the 9th and 10th carbon atoms of a fatty acyl-CoA. wikipedia.orgjst.go.jp These enzymes are typically located in the endoplasmic reticulum membrane and are essential for the synthesis of monounsaturated fatty acids (MUFAs) like oleic acid and palmitoleic acid. wikipedia.orgnih.gov

The desaturation reaction is a complex process that requires molecular oxygen (O2) and a source of electrons, which are typically supplied by NAD(P)H via an electron transport chain involving cytochrome b5 and cytochrome b5 reductase. wikipedia.orgjst.go.jp The enzyme itself contains a di-iron center within its active site, which is crucial for catalysis. capes.gov.brresearchgate.net

Δ9-desaturases, such as stearoyl-CoA desaturase (SCD), can act on saturated fatty acyl-CoAs of various chain lengths, typically from 14 to 19 carbons. tmc.edu For instance, SCD-1 preferentially converts stearoyl-CoA (18:0) to oleoyl-CoA (18:1Δ9). wikipedia.org The synthesis of this compound can involve the desaturation of its saturated counterpart, hexacosanoic acid (26:0), by a Δ9-desaturase with activity towards very-long-chain fatty acids. Alternatively, and more commonly, a shorter chain fatty acid like stearoyl-CoA is first desaturated to oleoyl-CoA, which is then elongated to 26:1Δ9, preserving the position of the double bond relative to the carboxyl end. researchgate.net

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme/Complex | Function | Substrate(s) | Product(s) |

| Fatty Acid Elongase (FAE) Complex | Catalyzes the sequential addition of two-carbon units to a fatty acyl-CoA. diva-portal.org | Fatty acyl-CoA, Malonyl-CoA, NADPH | Elongated fatty acyl-CoA |

| β-Ketoacyl-CoA Synthase (KCS) | The condensing enzyme of the FAE complex; determines substrate specificity. researchgate.net | Fatty acyl-CoA, Malonyl-CoA | 3-Ketoacyl-CoA |

| Delta-9 Desaturase (e.g., SCD1) | Introduces a cis double bond at the C9-C10 position of a fatty acyl-CoA. wikipedia.orgjst.go.jp | Saturated fatty acyl-CoA, O2, NAD(P)H | Monounsaturated fatty acyl-CoA |

Regiospecificity and Stereospecificity in Desaturation Leading to 9Z-Configuration

The action of Δ9-desaturases is highly specific in two ways:

Regiospecificity: This refers to the precise positioning of the double bond. Δ9-desaturases exclusively target the bond between the C9 and C10 positions of the acyl chain. jst.go.jptmc.edu This remarkable specificity is achieved through the architecture of the enzyme's active site, which features a binding channel that accommodates the fatty acyl chain. nih.govpnas.org Structural studies and modeling suggest that specific amino acid residues within the enzyme interact with the substrate, positioning the C9 and C10 carbons adjacent to the di-iron catalytic center for dehydrogenation. nih.govosti.gov The desaturation process is thought to be initiated by the removal of a hydrogen atom from the C9 position. capes.gov.brnih.gov

Stereospecificity: This refers to the geometric configuration of the resulting double bond. Δ9-desaturases exclusively produce the cis (or Z) isomer. jst.go.jptmc.edu The rigid structure of the enzyme's active site constrains the conformation of the acyl chain during the dehydrogenation reaction, preventing rotation around the newly formed double bond and ensuring the formation of the thermodynamically less stable but biologically crucial cis configuration. capes.gov.brtmc.edu

This precise enzymatic control ensures that the final product is not just a C26 monounsaturated fatty acid, but specifically this compound, with the double bond at the correct position and in the correct orientation to fulfill its biological roles.

Enzymology of this compound Biosynthesis

The enzymatic machinery responsible for the synthesis of this compound involves a series of reactions catalyzed by specific enzymes and multi-enzyme complexes.

Characterization of Key Biosynthetic Enzymes and Enzyme Complexes

The biosynthesis of this compound begins with the products of the fatty acid synthase (FAS) system, which produces saturated fatty acids, primarily palmitic acid (C16:0). libretexts.org The subsequent steps of elongation and desaturation are carried out by distinct enzyme systems.

The key enzymatic steps are:

Desaturation: A stearoyl-CoA desaturase (SCD) or a similar Δ9-desaturase introduces a cis double bond between carbons 9 and 10 of a saturated fatty acyl-CoA, typically stearoyl-CoA (C18:0-CoA), to produce oleoyl-CoA (C18:1Δ9-CoA).

Elongation: The resulting monounsaturated fatty acid undergoes several cycles of elongation, where each cycle adds two carbon units. This process is carried out by a fatty acid elongation (FAE) complex located in the endoplasmic reticulum. The FAE complex consists of four key enzymes:

β-ketoacyl-CoA synthase (KCS): This enzyme catalyzes the initial condensation reaction, which is the rate-limiting step in the elongation cycle. oup.com

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to an trans-2-enoyl-CoA.

Enoyl-CoA reductase (ECR): Reduces the trans-2-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.

For the synthesis of this compound (C26:1Δ9), oleoyl-CoA (C18:1Δ9) would undergo four cycles of elongation.

Gene Families Encoding this compound Pathway Enzymes

The enzymes involved in the biosynthesis of this compound are encoded by several gene families.

Fatty Acid Synthase (FAS) genes: These genes encode the components of the FAS complex that produces the initial saturated fatty acid precursors. asm.orgrsc.org

Desaturase gene families: As discussed previously, the SCD or FADS gene families encode the desaturases responsible for creating the initial monounsaturated fatty acid. nih.govmdpi.com

Elongase gene families (ELOVL): In mammals, the elongation of very-long-chain fatty acids is carried out by a family of enzymes known as ELOVLs. nih.gov Different ELOVL enzymes have specificity for substrates of different chain lengths and saturation levels. The synthesis of C26:1 would likely involve one or more specific ELOVL proteins.

Reductase and Dehydratase gene families: Genes encoding the KCR, HCD, and ECR components of the FAE complex are also essential for the elongation process.

The following table details the key enzyme families and their functions in the biosynthesis pathway.

| Enzyme/Complex | Gene Family | Function |

| Fatty Acid Synthase | FAS | Synthesizes initial saturated fatty acid precursors (e.g., palmitoyl-CoA). asm.orgrsc.org |

| Stearoyl-CoA Desaturase | SCD | Introduces a Δ9 double bond to produce monounsaturated fatty acids like oleoyl-CoA. ebi.ac.uk |

| Fatty Acid Elongase Complex | ELOVL, KAR, HACD, TER | Carries out the cyclical elongation of the fatty acyl-CoA chain. nih.govresearchgate.net |

Regulatory Mechanisms of this compound Biosynthesis

The production of 9Z-hexacsenoic acid is tightly regulated at both the transcriptional and post-translational levels to meet the cell's metabolic needs and maintain lipid homeostasis.

Transcriptional Control of Biosynthetic Gene Expression

The expression of genes encoding the biosynthetic enzymes for fatty acids is controlled by a network of transcription factors. These transcription factors respond to various cellular signals, including nutrient availability and hormonal cues.

Key transcription factors involved in the regulation of fatty acid synthesis include:

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a major regulator of genes involved in fatty acid synthesis, including ACACA (acetyl-CoA carboxylase) and FASN (fatty acid synthase). frontiersin.org

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs, particularly PPARα and PPARγ, are nuclear receptors that play a significant role in lipid metabolism. frontiersin.orgwur.nlnih.gov They can be activated by fatty acids and their derivatives, thereby modulating the expression of genes involved in both fatty acid synthesis and oxidation. wur.nlnih.gov

Carbohydrate Response Element-Binding Protein (ChREBP): This transcription factor is activated in response to high carbohydrate levels and induces the expression of genes involved in converting carbohydrates into fatty acids. frontiersin.org

The promoter regions of genes like those in the FADS cluster contain response elements for these transcription factors, allowing for coordinated regulation of fatty acid desaturation and elongation. mdpi.com For example, the expression of FADS1 and FADS2 can be influenced by SREBP-1c.

Post-Translational Regulation of Enzymes

In addition to transcriptional control, the activity of the enzymes in the this compound biosynthesis pathway is regulated by post-translational modifications (PTMs). wikipedia.orgnews-medical.net PTMs can rapidly alter an enzyme's catalytic activity, stability, or localization in response to cellular signals.

Common PTMs that regulate metabolic enzymes include:

Phosphorylation: This is a highly common reversible modification where a phosphate (B84403) group is added to serine, threonine, or tyrosine residues. news-medical.net Kinases and phosphatases mediate this process, which can activate or inhibit enzyme activity. For example, the activity of acetyl-CoA carboxylase, a key regulatory enzyme in fatty acid synthesis, is inhibited by phosphorylation via AMP-activated protein kinase (AMPK).

Acetylation: The addition of an acetyl group to lysine (B10760008) residues can also modulate enzyme activity and stability.

Ubiquitination: The attachment of ubiquitin to a protein can target it for degradation by the proteasome, thereby controlling the enzyme's cellular concentration.

These regulatory mechanisms ensure that the synthesis of this compound and other fatty acids is finely tuned to the physiological state of the cell.

Metabolic Feedback and Feedforward Control Mechanisms

The biosynthesis of this compound, a very-long-chain fatty acid (VLCFA), is tightly regulated by a sophisticated interplay of feedback and feedforward mechanisms to ensure cellular lipid homeostasis. These control systems modulate the activity of key enzymes in the fatty acid elongation pathway, responding to the availability of substrates and the accumulation of end-products.

Feedback Inhibition: A primary regulatory mechanism is feedback inhibition, where the final product of a pathway inhibits an earlier enzymatic step. In the context of VLCFA synthesis, high levels of specific fatty acids can suppress the activity of enzymes involved in their own production. For instance, the accumulation of VLCFAs can create inhibitory signals for the fatty acid elongation machinery located in the endoplasmic reticulum. While direct inhibition by this compound on its own synthesis pathway is not extensively detailed, the principle is well-established in fatty acid metabolism numberanalytics.combyjus.com. The administration of oleic and erucic acids, for example, has been shown to inhibit the synthesis of very-long-chain fatty acids sigmaaldrich.com. This prevents the excessive production and potentially toxic accumulation of these lipids.

Substrate Availability and Competition (Feedforward Control): The rate of this compound synthesis is also inherently controlled by the availability of its precursors, a form of feedforward regulation. The synthesis pathway starts with oleic acid (C18:1 n-9), which is elongated through multiple cycles by the fatty acid elongase system mdpi.com. Therefore, the cellular pool of oleoyl-CoA directly influences the rate at which downstream products, including this compound, can be formed.

Furthermore, competition for common enzymes provides another layer of regulation. The enzymes involved in the elongation and desaturation of fatty acids are shared among different pathways, such as those for omega-3, omega-6, and omega-9 fatty acids mdpi.com. The availability of various substrates that compete for these enzymes is crucial in directing the metabolic flow towards the synthesis of different fatty acid species mdpi.com. For example, a high intake of omega-3 fatty acids can reduce the production of arachidonic acid (an omega-6 fatty acid) by competing for the same desaturase and elongase enzymes mdpi.com. This competitive interaction ensures that the production of specific VLCFAs like this compound is balanced against the synthesis of other essential fatty acids.

Transcriptional Regulation: The expression of genes encoding the enzymes for fatty acid synthesis is another critical control point. In mycobacteria, the transcriptional regulator MabR has been shown to repress the expression of the fatty acid synthase-II (FAS-II) system, which is responsible for elongating medium-chain fatty acids into mycolic acid precursors researchgate.net. This suggests that similar transcriptional control mechanisms, potentially involving transcription factors like SREBP-1c in mammals, likely regulate the expression of VLCFA-specific elongases (ELOVL) and other components of the synthesis machinery in response to cellular needs and metabolic status nih.gov.

| Regulatory Mechanism | Description | Key Molecules/Factors |

| Feedback Inhibition | The end-product of the pathway inhibits an earlier enzymatic step, preventing over-accumulation. | High concentrations of VLCFAs, Oleic Acid, Erucic Acid sigmaaldrich.com |

| Feedforward Control | The availability of precursors dictates the rate of synthesis. | Oleoyl-CoA, Malonyl-CoA mdpi.comresearchgate.net |

| Enzyme Competition | Different fatty acid substrates compete for the same elongation and desaturation enzymes. | Omega-3, Omega-6, and Omega-9 fatty acid precursors mdpi.com |

| Transcriptional Control | The expression of genes for key synthesis enzymes is regulated in response to cellular signals. | Transcription factors (e.g., SREBP-1c, MabR) researchgate.netnih.gov |

Catabolic Pathways and Turnover of this compound

The breakdown and turnover of this compound are vital for removing excess or damaged fatty acids and for recycling their components to maintain lipid balance. Unlike shorter fatty acids, VLCFAs undergo their initial catabolism primarily within peroxisomes.

Peroxisomal Beta-Oxidation of Very Long Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs), including both saturated (like hexacosanoic acid, C26:0) and monounsaturated variants, are predominantly broken down through beta-oxidation within peroxisomes because the enzymes in mitochondria are not efficient at handling these long substrates smpdb.cawikipedia.org. The accumulation of VLCFAs, particularly C26:0, is a hallmark of peroxisomal disorders such as X-linked adrenoleukodystrophy (ALD), highlighting the critical role of this pathway foodb.cahmdb.catestcatalog.orgpnas.orgcaymanchem.com.

The process of peroxisomal beta-oxidation involves a series of enzymatic reactions that shorten the fatty acid chain in a cyclical manner, but it differs from mitochondrial beta-oxidation in several key aspects:

Activation and Transport : Before oxidation, this compound must be activated to its CoA derivative, (9Z)-hexacosenoyl-CoA. This is accomplished by a very-long-chain acyl-CoA synthetase (VLCFA-ACS). This activated fatty acid is then transported into the peroxisome via an ATP-binding cassette (ABC) transporter, such as the Adrenoleukodystrophy Protein (ALDP/ABCD1) nih.gov.

First Oxidation Step : The initial dehydrogenation in peroxisomes is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX). This enzyme transfers electrons directly to molecular oxygen (O₂), producing hydrogen peroxide (H₂O₂). This is a major difference from the mitochondrial pathway, where electrons are transferred to the electron transport chain to produce ATP smpdb.cawikipedia.org. The toxic H₂O₂ is subsequently neutralized into water and oxygen by the enzyme catalase, which is abundant in peroxisomes smpdb.cawikipedia.org.

Subsequent Steps : The remaining steps of hydration and the second dehydrogenation are carried out by a multifunctional enzyme (L-bifunctional or D-bifunctional protein).

Chain Shortening : The final step is the thiolytic cleavage by a peroxisomal thiolase, which releases a molecule of acetyl-CoA and a shortened acyl-CoA (in this case, C24:1-CoA).

This process does not completely break down the fatty acid. The peroxisomal beta-oxidation pathway typically shortens the VLCFA to a medium-chain or short-chain acyl-CoA (like octanoyl-CoA), which is then transported to the mitochondria for complete oxidation to CO₂ and water via mitochondrial beta-oxidation and the citric acid cycle wikipedia.org. The acetyl-CoA generated in the peroxisome can also be exported to the cytosol for use in various biosynthetic pathways nih.gov.

| Step | Peroxisomal Beta-Oxidation | Key Enzyme(s) | Mitochondrial Contrast |

| 1. Dehydrogenation | Acyl-CoA → Trans-2-enoyl-CoA | Acyl-CoA Oxidase (ACOX) | Acyl-CoA Dehydrogenase |

| Electron Acceptor | O₂ (produces H₂O₂) | - | FAD (linked to ETC for ATP synthesis) |

| 2. Hydration | Trans-2-enoyl-CoA → 3-Hydroxyacyl-CoA | Multifunctional Enzyme (e.g., L-bifunctional protein) | Enoyl-CoA Hydratase |

| 3. Dehydrogenation | 3-Hydroxyacyl-CoA → 3-Ketoacyl-CoA | Multifunctional Enzyme (e.g., L-bifunctional protein) | 3-Hydroxyacyl-CoA Dehydrogenase |

| 4. Thiolysis | 3-Ketoacyl-CoA → Acetyl-CoA + Shortened Acyl-CoA | Peroxisomal Thiolase | Thiolase |

| Primary Substrates | Very-Long-Chain Fatty Acids (>C22) wikipedia.org | - | Short, Medium, and Long-Chain Fatty Acids |

| Energy Yield | Not directly coupled to ATP synthesis smpdb.ca | - | Directly coupled to ATP synthesis via ETC |

Recycling and Remodeling Processes in Lipid Homeostasis

Lipid homeostasis involves a dynamic balance between synthesis, degradation, and modification of lipid molecules. For this compound, once it is synthesized or acquired, it is incorporated into complex lipids, primarily sphingolipids (like sphingomyelin (B164518) and galactosylceramides) and, to a lesser extent, glycerophospholipids biomolther.orgnih.gov. These lipids are essential components of cellular membranes, particularly the myelin sheath in the nervous system, where VLCFAs contribute to membrane stability and fluidity biomolther.orgmdpi.com.

The turnover of these complex lipids is a key aspect of cellular maintenance and signaling. This involves "remodeling" processes where fatty acids are cleaved from the lipid backbone and replaced with others, a cycle known as the Lands cycle for glycerophospholipids.

Deacylation-Reacylation Cycles: Enzymes such as phospholipases (e.g., phospholipase A2) can cleave this compound from a complex lipid. The released fatty acid can then be reactivated to its acyl-CoA form and either:

Re-esterified into a new lipid molecule, potentially a different class of lipid, thus altering the lipid profile of a membrane.

Channeled into the peroxisomal beta-oxidation pathway for catabolism if it is in excess or has been damaged by oxidative stress.

Sphingolipid Metabolism: The recycling of VLCFAs is particularly prominent in sphingolipid metabolism. The breakdown of sphingomyelin by sphingomyelinase releases ceramide, which can be further broken down by ceramidase to yield a sphingoid base and a fatty acid (e.g., this compound). This fatty acid can then be reused by ceramide synthase (CerS) to synthesize new ceramides (B1148491) nih.gov. CerS enzymes exhibit specificity for different fatty acyl-CoA chain lengths; for example, CerS2 is primarily responsible for synthesizing ceramides containing C22-C24 fatty acids biomolther.orgnih.gov. This recycling is crucial for maintaining the specific VLCFA-rich composition of membranes like the myelin sheath.

These recycling and remodeling pathways are essential for adapting the physical properties of membranes, participating in cell signaling, and preventing the accumulation of potentially harmful lipid species, thereby ensuring long-term cellular health and function nih.govmdpi.com.

Biological Roles and Mechanistic Implications of 9z Hexacosenoic Acid

Integration into Complex Lipid Structures

9Z-Hexacosenoic acid, a very-long-chain monounsaturated fatty acid (VLC-MUFA), is incorporated into various complex lipid structures, where its unique length and single double bond influence the biophysical properties of membranes and the dynamics of energy storage.

Phospholipid Acyl Chain Composition and Membrane Biophysics

The incorporation of fatty acids into phospholipids (B1166683) is a critical determinant of cell membrane fluidity. nih.gov The length of the fatty acid tail and its degree of saturation are key factors; longer chains increase van der Waals forces, leading to a higher melting temperature and decreased fluidity, while unsaturated fatty acids, with their characteristic "kinks," disrupt tight packing and increase fluidity. nih.govlibretexts.orglibretexts.orgbioninja.com.au

| Factor | Effect on Membrane Fluidity | Mechanism |

|---|---|---|

| Increased Fatty Acid Chain Length | Decreases | Stronger van der Waals forces between chains lead to tighter packing and a higher melting temperature. libretexts.org |

| Increased Saturation (Fewer Double Bonds) | Decreases | Straight acyl chains allow for dense packing, making the membrane more rigid. libretexts.org |

| Increased Unsaturation (More Double Bonds) | Increases | "Kinks" in the acyl chains prevent tight packing, creating more space between phospholipid molecules. libretexts.orgbioninja.com.au |

| Presence of Cholesterol | Acts as a buffer | Prevents hydrocarbon chains from crystallizing at low temperatures and reduces fluidity at high temperatures. nih.gov |

Triacylglycerol and Energy Storage Dynamics in Research Models

Triacylglycerols (TAGs), composed of a glycerol (B35011) backbone esterified with three fatty acids, are the primary form of energy storage in many organisms. aklectures.comsavemyexams.comsketchy.com The long hydrocarbon chains of fatty acids are highly reduced, allowing for the storage of large amounts of chemical energy. savemyexams.comstudymind.co.uk

Very-long-chain fatty acids (VLCFAs), including monounsaturated variants like this compound, are integral to the synthesis and storage of TAGs. nih.gov Research on the relict plant Lunaria rediviva L., a hyperaccumulator of VLC-MUFAs, revealed that its storage TAGs are composed of over 60% C20:1–C24:1 fatty acids. mdpi.com In these TAGs, VLCFAs were found to exclusively occupy the sn-1 and sn-3 positions of the glycerol backbone, while unsaturated C18 acids were at the sn-2 position. mdpi.com This specific distribution suggests a highly regulated process of TAG biosynthesis.

Studies in animal models have also highlighted the role of VLCFAs in energy metabolism. In some copepod species of the Southern Ocean, such as Calanus simillimus and Calanus propinquus, TAGs rich in long-chain monounsaturated fatty acids, including 22:1 and 24:1 isomers, serve as an efficient form of energy storage. awi.de The elongation of fatty acid chains to 22 and 24 carbons represents a strategy to create high-energy compounds for these organisms. awi.de

However, the metabolism of dietary VLC-MUFAs can be limited in some species. nih.gov In rats, for example, an excess of 22:1 fatty acids in the diet leads to a temporary accumulation of triacylglycerols in the heart and other tissues, a condition known as lipidosis. nih.gov This is attributed to the slow rate of oxidation of these long-chain fatty acids by mitochondria. nih.gov With continued exposure, an adaptation occurs, involving an increased capacity for chain-shortening via peroxisomal β-oxidation, which helps to resolve the lipidosis. nih.gov

Involvement in Sphingolipid Metabolism and Membrane Microdomains

Sphingolipids, a class of lipids containing a sphingoid base, are key components of cellular membranes, particularly the plasma membrane. nih.govmdpi.com They are involved in the formation of specialized membrane microdomains known as lipid rafts. csic.es These rafts are dynamic assemblies enriched in sphingolipids, cholesterol, and specific proteins, and they function as platforms for signal transduction. csic.esmdpi.com

The fatty acid composition of sphingolipids is crucial for their function. In fungi, for instance, sphingolipids typically contain a very-long-chain fatty acid (VLCFA) with 26 carbons (C26). nih.gov The presence of this C26 fatty acid is important for the association of proteins like the plasma membrane ATPase (Pma1p) with lipid rafts and for stabilizing the protein at the cell surface. nih.govresearchgate.net The substitution of this C26 fatty acid with shorter chains can lead to the rapid degradation of such proteins. researchgate.net

While direct evidence for the specific role of this compound in sphingolipid metabolism is still emerging, the established importance of C26 fatty acids in raft formation suggests that VLC-MUFAs could also play a role. nih.govresearchgate.net The structure of both sterols and the long-chain fatty acids in sphingolipids are critical determinants for their association into these functional membrane domains. nih.gov

Role as a Substrate for Lipid-Derived Mediators (Hypothetical and Research-Driven)

While the direct enzymatic conversion of this compound into specific signaling molecules is an area of ongoing research, the general principles of fatty acid metabolism provide a framework for its potential roles.

Enzymatic Conversion to Specialized Pro-Resolving Mediators or Related Bioactive Lipids

Enzymatic oxidation of polyunsaturated fatty acids by enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450s (CYP) generates a wide array of bioactive lipid mediators, including prostaglandins (B1171923) and specialized pro-resolving mediators (SPMs) like resolvins, protectins, and maresins. sfrbm.orgtwinwoodcattle.comresearchgate.net These molecules play critical roles in inflammation and its resolution.

The metabolism of C18 polyunsaturated fatty acids, such as linoleic and linolenic acids, through the lipoxygenase pathway is well-characterized, leading to the production of various signaling molecules. uliege.beresearchgate.net While the enzymatic pathways for very-long-chain monounsaturated fatty acids like this compound are less understood, it is plausible that they could also serve as substrates for similar enzymatic systems, potentially leading to the formation of novel, long-chain bioactive lipids. Further research is needed to identify the specific enzymes that may act on this compound and to characterize the biological activities of any resulting products.

Non-Enzymatic Oxidation Products and their Biological Activities

Fatty acids, particularly those with double bonds, are susceptible to non-enzymatic oxidation by reactive oxygen species (ROS). ahajournals.orgnih.gov This process, known as lipid peroxidation, occurs in three stages: initiation, propagation, and termination. nih.gov It leads to the formation of a variety of products, including lipid hydroperoxides and aldehydes. twinwoodcattle.comnih.gov

The presence of the double bond in this compound makes it a potential target for non-enzymatic oxidation. The products of such oxidation could have various biological effects. For instance, non-enzymatic oxidation products of other fatty acids have been shown to induce oxidative stress and inflammation at high concentrations. twinwoodcattle.comresearchgate.net The specific non-enzymatic oxidation products of this compound and their physiological relevance are yet to be fully elucidated.

| Common Name | Systematic Name | Lipid Number |

|---|---|---|

| Cerotic acid | Hexacosanoic acid | C26:0 |

| Gondoic acid | (11Z)-Eicosenoic acid | C20:1 |

| Erucic acid | (13Z)-Docosenoic acid | C22:1 |

| Nervonic acid | (15Z)-Tetracosenoic acid | C24:1 |

| Linoleic acid | (9Z,12Z)-Octadecadienoic acid | C18:2 |

| Linolenic acid | (9Z,12Z,15Z)-Octadecatrienoic acid | C18:3 |

| Palmitic acid | Hexadecanoic acid | C16:0 |

| Oleic acid | (9Z)-Octadecenoic acid | C18:1 |

| Stearic acid | Octadecanoic acid | C18:0 |

| Arachidic acid | Icosanoic acid | C20:0 |

| Behenic acid | Docosanoic acid | C22:0 |

| Lignoceric acid | Tetracosanoic acid | C24:0 |

Modulation of Cellular Processes by this compound

Influence on Membrane Protein Function and Localization

This compound, a very-long-chain monounsaturated fatty acid (VLC-MUFA), is a significant component of membrane lipids, particularly in specific tissues and cell types. ebi.ac.uk Its incorporation into the phospholipid bilayer can substantially alter the biophysical properties of the cell membrane. The presence of this long acyl chain, with a single cis double bond, can influence membrane thickness, fluidity, and the formation of specialized lipid domains. These alterations in the membrane's microenvironment can, in turn, modulate the function and spatial arrangement of various membrane proteins. cube-biotech.comwikipedia.org

Integral membrane proteins, which span the lipid bilayer, are particularly sensitive to the nature of their surrounding lipid acyl chains. wikipedia.org The function of many of these proteins, such as transporters and receptors, often involves conformational changes. cube-biotech.comwikipedia.org The unique structure of this compound can either facilitate or hinder these changes, thereby affecting protein activity. For instance, research in plant models has identified specific desaturases involved in the synthesis of 24- and 26-carbon monounsaturated fatty acids, highlighting their role in the composition of membrane phospholipids like phosphatidylserine (B164497) and phosphatidylethanolamine. ebi.ac.uk The precise impact of this compound on the localization of proteins to specific membrane regions, such as lipid rafts, is an area of ongoing investigation.

| Membrane Property | Potential Influence of this compound Incorporation | Effect on Membrane Proteins |

| Fluidity | The cis double bond introduces a kink, potentially increasing membrane fluidity compared to its saturated counterpart, hexacosanoic acid. | May alter the lateral mobility and conformational flexibility of membrane proteins. |

| Thickness | As a very-long-chain fatty acid, it can increase the thickness of the lipid bilayer. | Can affect the hydrophobic matching between the protein's transmembrane domains and the surrounding lipids, influencing protein stability and function. wikipedia.org |

| Lipid Packing | The kink in the acyl chain can disrupt the tight packing of saturated fatty acids. | May influence the formation of lipid microdomains (rafts) and the partitioning of proteins into these specialized areas. |

Potential as a Ligand for Intracellular Receptors or Signaling Pathways (in research models)

Fatty acids and their derivatives are increasingly recognized as signaling molecules that can directly interact with and modulate the activity of intracellular receptors and signaling pathways. khanacademy.orgpressbooks.pub While research specifically delineating the role of this compound as a direct ligand is still emerging, the broader class of fatty acids is known to influence cellular signaling.

One major class of intracellular receptors responsive to lipids is the nuclear receptor superfamily. open.edu These ligand-activated transcription factors, such as peroxisome proliferator-activated receptors (PPARs), can bind fatty acids, leading to changes in gene expression. mdpi.com Whether this compound or its metabolites can directly bind and activate these receptors is a key area of investigation.

Another mechanism by which fatty acids can exert signaling roles is through their interaction with fatty acid-binding proteins (FABPs). These proteins act as intracellular carriers, transporting fatty acids from the cytosol to specific compartments like the nucleus, where they can then influence nuclear receptor activity. uniprot.org For example, FABP5 delivers fatty acids to the nucleus, where they can activate PPARδ. uniprot.org The binding affinity and transport of this compound by different FABP isoforms are yet to be fully characterized.

Furthermore, fatty acids can influence major signaling cascades such as the protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways. khanacademy.orgmdpi.com This can occur through the generation of second messengers from fatty acid precursors or by altering the membrane environment, which in turn affects the activity of membrane-associated signaling proteins. khanacademy.orgpressbooks.pub

Impact on Gene Expression Profiles and "Omics" Data (e.g., lipidomics, transcriptomics)

The advent of "omics" technologies has provided a systems-level view of how this compound can influence cellular physiology.

Lipidomics: Lipidomic studies, which comprehensively analyze the lipid content of a cell or tissue, have been instrumental in tracking the incorporation and metabolism of specific fatty acids. frontiersin.org When cells are exposed to this compound, it is esterified into various complex lipids, including phospholipids, triglycerides, and sphingolipids. ebi.ac.uk This remodeling of the lipidome can have widespread consequences, from altering membrane properties to changing the pool of lipid-derived signaling molecules. tesisenred.net

Transcriptomics: Transcriptomic analyses, which measure the expression levels of all genes, reveal the downstream effects of this compound on cellular programs. biorxiv.org Integrated lipidomic and transcriptomic studies have started to build a comprehensive picture of its regulatory roles. For example, in studies on geese, a correlation was found between the abundance of certain lipids and the expression of genes involved in lipid metabolism, such as fatty acid-binding proteins (FABPs). nih.gov Such analyses can identify key regulatory genes and pathways that are influenced by the presence of specific fatty acids. frontiersin.orgnih.gov Research has shown that altering the fatty acid environment can lead to significant changes in the expression of genes involved in lipid transport, fatty acid synthesis, and β-oxidation. mdpi.com

| Omics Approach | Key Research Findings | Implications for Cellular Function |

| Lipidomics | Demonstrates the incorporation of this compound into diverse lipid species, altering the overall cellular lipid profile. ebi.ac.uknih.gov | Affects membrane structure, energy storage, and the generation of signaling molecules. nih.gov |

| Transcriptomics | Identifies changes in the expression of genes related to lipid metabolism, transport, and signaling in response to altered fatty acid levels. nih.govmdpi.com | Reveals the genetic and signaling networks that are regulated by fatty acids, providing insights into homeostatic control and disease pathology. biorxiv.orgnih.gov |

| Integrated Omics | Correlates specific lipid molecules with differentially expressed genes to uncover regulatory networks. frontiersin.orgnih.gov | Elucidates the complex interplay between lipid metabolism and gene regulation, highlighting key nodes for therapeutic intervention. nih.govmdpi.com |

Interplay with Other Lipid Metabolic Pathways

Cross-Talk with Saturated and Polyunsaturated Fatty Acid Metabolism

The metabolism of this compound is deeply interconnected with the pathways of other fatty acid classes. Its synthesis occurs through the fatty acid elongation pathway, which extends shorter-chain fatty acids. The introduction of the cis double bond is catalyzed by a fatty acid desaturase. ebi.ac.uk

There is significant cross-talk and competition between the metabolic pathways for saturated, monounsaturated, and polyunsaturated fatty acids (PUFAs). The enzymes involved in elongation and desaturation often have overlapping substrate specificities. Therefore, the abundance of this compound and its precursors can influence the synthesis and availability of other fatty acids, including essential PUFAs. ijbs.com For instance, an excess of very-long-chain saturated fatty acids can competitively inhibit the enzymes required for the desaturation of other fatty acids. mdpi.com This interplay is crucial for maintaining the appropriate balance of different fatty acid species within cellular membranes and lipid pools, which is vital for normal cellular function. nih.govijbs.com

Integration into Lipoprotein Assembly and Transport (in animal models)

In animal models, dietary fatty acids are absorbed by enterocytes in the small intestine and packaged into large lipoprotein particles called chylomicrons for transport via the lymph and blood to various tissues. abdominalkey.comfrontiersin.org this compound, being a very-long-chain fatty acid, would be subjected to this process.

The assembly of chylomicrons is a complex process that begins in the endoplasmic reticulum with the lipidation of apolipoprotein B-48 (ApoB-48). frontiersin.orgnih.gov Newly synthesized triglycerides are preferentially incorporated into these nascent lipoprotein particles. nih.gov The composition of fatty acids within these triglycerides largely reflects the dietary intake. Therefore, dietary this compound would be integrated into the triglyceride core of chylomicrons.

In the liver, fatty acids are packaged into very-low-density lipoproteins (VLDL) for export to peripheral tissues. abdominalkey.com The incorporation of specific fatty acids, such as the polyunsaturated fatty acid arachidonic acid, into membrane phospholipids has been shown to be critical for the efficient assembly and transport of triglycerides into lipoproteins. elifesciences.org It is plausible that VLC-MUFAs like this compound could also play a role in modulating the physical properties of the endoplasmic reticulum membrane, thereby influencing the efficiency of lipoprotein biogenesis. elifesciences.org The precise mechanisms governing the preferential incorporation of this compound into specific lipoprotein classes and its subsequent metabolic fate are areas of active research.

Advanced Analytical Methodologies for 9z Hexacosenoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the isolation and measurement of 9Z-hexacosenoic acid. researchgate.net The choice of technique depends on the specific research question, the complexity of the sample, and the required level of sensitivity and resolution. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive analysis of fatty acids, including this compound. mdpi.comnih.gov This method offers high sensitivity and provides detailed structural information, making it ideal for fatty acid profiling in various biological samples. nih.gov

To improve volatility and chromatographic separation, fatty acids are typically converted into less polar derivatives, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis. nih.gov This derivatization step is crucial for achieving good peak shape and resolution. nih.gov The resulting FAMEs are then separated on a GC column, often a high-resolution capillary column like a HP-5MS, which is a 5% Phenyl Methyl Siloxane column. nih.gov The temperature of the GC oven is programmed to increase gradually, allowing for the separation of fatty acids based on their boiling points and interaction with the stationary phase. nih.gov

Following separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides a molecular fingerprint of the compound, allowing for its identification. nih.gov For hexacosanoic acid, characteristic ions can be monitored to confirm its presence. nih.gov For instance, in selected-ion monitoring (SIM) mode, specific ions known to be characteristic of the analyte of interest are monitored to enhance sensitivity and selectivity.

Table 1: Example GC-MS Parameters for Fatty Acid Analysis

| Parameter | Value |

|---|---|

| Column | Agilent 19091S-433: HP-5MS 5% Phenyl Methyl Silox |

| Injection Volume | 1 µl |

| Initial Temperature | 80 °C (hold for 1 min) |

| Temperature Ramp | 15 °C/min to 250 °C (hold for 6 min) |

| Total Run Time | 18 min |

Data sourced from a study on bio-oils extracted from plant seeds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Lipidomics and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a cornerstone of lipidomics and metabolomics research, offering a versatile platform for the analysis of a wide range of lipids, including this compound and its derivatives. uzh.chbiorxiv.orgnih.gov Unlike GC-MS, LC-MS/MS can often analyze lipids in their native form without the need for derivatization, which simplifies sample preparation. nih.gov

In LC-MS/MS, lipids are first separated by liquid chromatography, typically using a reversed-phase column such as a C8 or C18 column. researchgate.netnih.gov The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase. jsbms.jp A gradient elution, where the composition of the mobile phase is changed over time, is commonly employed to separate a wide range of lipids with varying polarities. nih.govjsbms.jp

After separation by LC, the analytes are introduced into the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). jsbms.jp Tandem mass spectrometry (MS/MS) is then used for further structural characterization. In this process, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This provides detailed structural information that can be used to identify the lipid and, in the case of unsaturated fatty acids, to pinpoint the location of double bonds. biorxiv.orgnih.gov For instance, untargeted lipidome screening by LC-MS/MS has been used to identify potential lipid biomarkers in human serum. nih.gov

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-performance liquid chromatography (HPLC) is a crucial technique for the separation of fatty acid isomers, including the positional isomers of hexacosenoic acid. researchgate.netresearchgate.net The ability to separate these closely related molecules is critical for understanding their distinct biological roles.

Reversed-phase HPLC (RP-HPLC) is commonly used for this purpose, where the separation is based on the hydrophobicity of the fatty acids. researchgate.net To enhance detection, fatty acids are often derivatized with a chromophoric or fluorophoric tag, such as naphthacyl esters, which allows for sensitive detection using a UV or fluorescence detector. researchgate.net The choice of the stationary phase, mobile phase composition, and gradient profile are all critical parameters that need to be optimized to achieve the desired separation. researchgate.netnih.gov For example, a C8 HPLC column has been shown to provide good performance for the separation of very-long-chain fatty acids. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Conformation

Spectroscopic techniques are indispensable for the detailed structural analysis of this compound, providing information on its chemical bonds, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.comchemicalbook.com Both ¹H NMR and ¹³C NMR are used to elucidate the structure of fatty acids. nih.gov

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment. For this compound, the protons on the double bond (vinylic protons) would appear in a characteristic region of the spectrum, and the splitting pattern of these signals can help to confirm the cis (Z) configuration of the double bond. nih.govchemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbons involved in the double bond are particularly informative for confirming its presence and location. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for Hexacosanoic Acid

| Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 179.46 |

| C2 | 34.01 |

| C3 | 24.77 |

| C4-C23 | ~29.15-29.75 |

| C24 | 31.99 |

| C25 | 22.72 |

| C26 | 14.08 |

Data is for the saturated analogue, hexacosanoic acid, and sourced from the Human Metabolome Database. nih.gov The presence of the double bond in this compound would alter the chemical shifts of the C9 and C10 carbons and their neighbors.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. pressbooks.pub The IR spectrum shows the absorption of infrared radiation by the molecule at different frequencies, which correspond to the vibrations of specific chemical bonds. pressbooks.pub

For this compound, the IR spectrum would show several characteristic absorption bands:

A broad and strong absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group. pressbooks.pub

A strong absorption band around 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the carboxylic acid. pressbooks.pub

A medium to weak absorption band around 1620-1680 cm⁻¹, characteristic of the C=C stretching vibration of the alkene group. pressbooks.pub The intensity of this peak is often weak for a single, non-conjugated double bond.

C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain appear around 2850-2950 cm⁻¹. pressbooks.pub

The =C-H stretching of the alkene group is expected around 3020-3080 cm⁻¹. pressbooks.pub

Matrix-isolation infrared spectroscopy is an advanced technique that allows for the study of individual molecules, which can provide more detailed structural information. atamanchemicals.com

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling and metabolic flux analysis (MFA) are powerful techniques used to quantitatively study the dynamics of metabolic pathways in living systems. nih.govnih.gov These methods provide insights into the flow of atoms through biochemical networks, enabling the elucidation of metabolic routes and the quantification of their activities, which are not discernible from static measurements of metabolite concentrations alone. nih.govd-nb.info

Stable Isotope Tracers (e.g., ¹³C, ²H) for Pathway Elucidation

The core principle of this methodology involves introducing a substrate labeled with a stable (non-radioactive) isotope into a biological system. chempep.commaastrichtuniversity.nl These labeled molecules, or tracers, are metabolized alongside their unlabeled counterparts. maastrichtuniversity.nl By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can map the intricate connections within metabolic networks. creative-proteomics.comisotope.com

For elucidating the biosynthetic pathways of this compound, stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H) are invaluable. creative-proteomics.com

Carbon-13 (¹³C): ¹³C-labeled precursors, such as ¹³C-glucose or ¹³C-acetate, are commonly used to trace the flow of carbon skeletons through central carbon metabolism and into fatty acid synthesis. creative-proteomics.comisotope.com As the labeled precursor is metabolized, the ¹³C atoms are incorporated into acetyl-CoA, the fundamental building block for fatty acids. Through the processes of fatty acid elongation and desaturation, these labeled carbons become part of the acyl chain of very-long-chain fatty acids (VLCFAs), including this compound. Analyzing the mass isotopologue distribution (the pattern of molecules with different numbers of ¹³C atoms) in this compound using mass spectrometry reveals its synthetic origins and the pathways involved. nih.gov

Deuterium (²H): Labeled water (²H₂O) or other ²H-labeled compounds can provide complementary information. Deuterium tracing can offer specific insights into water utilization and fat metabolism. creative-proteomics.com

The use of these tracers allows for the detailed investigation of the series of elongation and desaturation steps that lead from shorter-chain fatty acids to the C26:1 structure of this compound. researchgate.net Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for separating metabolites and measuring their specific isotope labeling patterns. d-nb.infonih.gov

Table 1: Stable Isotope Tracers for Fatty Acid Pathway Elucidation

| Tracer | Labeled Precursor Example | Information Gained | Analytical Technique |

|---|---|---|---|

| Carbon-13 | [U-¹³C]-Glucose | Traces carbon backbone from glycolysis into acetyl-CoA and subsequent fatty acid elongation. nih.gov | GC-MS, LC-MS/MS |

| Carbon-13 | [1,2-¹³C₂]-Acetate | Directly labels the acetyl-CoA pool for fatty acid synthesis, bypassing upstream pathways. isotope.com | GC-MS, LC-MS/MS |

| Deuterium | ²H₂O (Heavy Water) | Measures de novo lipogenesis and provides insights into fat metabolism. creative-proteomics.com | GC-MS, LC-MS/MS |

Quantification of Carbon and Lipid Fluxes

Metabolic Flux Analysis (MFA) is a computational method that uses the isotopic labeling data, along with a stoichiometric model of the metabolic network, to calculate the rates (fluxes) of intracellular reactions. nih.govnih.gov The fundamental concept is that the labeling pattern of a given metabolite is a flux-weighted average of the labeling patterns of the substrates that produce it. nih.gov

By measuring the isotopic enrichment in this compound and its precursors over time, researchers can quantify the dynamic flow of carbon into this specific lipid. This allows for the determination of:

De novo synthesis rates: The absolute rate at which this compound is produced from simpler precursors like acetyl-CoA.

Relative pathway contributions: The proportion of carbon that flows through competing or converging pathways to contribute to the synthesis of VLCFAs. For instance, MFA can distinguish the flux through the pentose (B10789219) phosphate (B84403) pathway versus glycolysis in providing precursors for lipid synthesis. isotope.com

Lipid turnover: The rates of both synthesis and degradation of lipid pools.

For example, a ¹³C-MFA study can precisely quantify the flux of carbon from a labeled source like glucose through the enzymatic steps of fatty acid synthase and the elongase enzymes responsible for producing VLCFAs. isotope.combiorxiv.org This requires reaching an isotopic steady state, where the labeling of intracellular metabolites becomes constant, which must be experimentally validated. d-nb.info Such quantitative data is critical for understanding how the metabolism of this compound is regulated and altered in different biological conditions or in response to external stimuli.

Lipidomics and Bioinformatics Approaches for Comprehensive Analysis

Lipidomics aims to perform a large-scale study and comprehensive characterization of the full complement of lipids (the lipidome) in a biological system. thermofisher.comresearchgate.net This systems-level approach is essential for understanding the complex roles of lipids like this compound. It relies heavily on advanced analytical platforms, primarily mass spectrometry, coupled with powerful bioinformatics tools for data processing and interpretation. thermofisher.comnih.gov

Targeted and Untargeted Lipidomics Strategies for this compound Analysis

Two primary strategies are employed in lipidomics: untargeted and targeted analysis. Both begin with the extraction of lipids from a biological sample, followed by analysis, which is often performed using liquid chromatography-mass spectrometry (LC-MS). mdpi.com

Untargeted Lipidomics: This is a hypothesis-generating, discovery-driven approach that aims to measure as many lipid species as possible in a sample in an unbiased manner. creative-proteomics.comnih.gov In the context of this compound, an untargeted analysis of a complex sample (e.g., plasma, tissue) would generate a comprehensive profile of all detectable lipids. This allows for the discovery of novel or unexpected changes in lipid metabolism, potentially identifying this compound as a lipid of interest that is significantly altered between different experimental groups. thermofisher.com High-resolution mass spectrometry (HRMS) is the preferred technique for untargeted lipidomics due to its ability to provide accurate mass measurements crucial for lipid identification. nih.gov

Targeted Lipidomics: This is a hypothesis-driven approach that focuses on the accurate and precise quantification of a predefined list of specific lipids, such as this compound and its direct precursors or related metabolites. creative-proteomics.comnih.gov Targeted methods offer higher sensitivity, specificity, and quantitative accuracy compared to untargeted approaches. mdpi.com This strategy is ideal for validating findings from untargeted studies or for monitoring specific pathways involving this compound across a large number of samples. thermofisher.com

In a typical research workflow, an untargeted study might first reveal that the broader class of VLCFAs, or this compound specifically, is dysregulated. Subsequently, a targeted method would be developed to precisely quantify this fatty acid and its related species to confirm and explore this finding. nih.gov

Table 2: Comparison of Lipidomics Strategies for this compound Analysis

| Feature | Untargeted Lipidomics | Targeted Lipidomics |

|---|---|---|

| Goal | Comprehensive profiling, discovery of novel lipids. nih.gov | Accurate quantification of specific, known lipids. creative-proteomics.com |

| Approach | Hypothesis-generating. creative-proteomics.com | Hypothesis-testing. thermofisher.com |

| Scope | Broad (hundreds to thousands of lipids). creative-proteomics.com | Narrow (a few to tens of lipids). nih.gov |

| Sensitivity | Lower to moderate. | High. mdpi.com |

| Selectivity | Moderate. | High. |

| Quantification | Relative. creative-proteomics.com | Absolute or relative. nih.gov |

| Application for this compound | Initial identification as a potentially important lipid. | Precise measurement of its concentration changes. |

Data Integration and Pathway Mapping in Biological Systems

The vast datasets generated by lipidomics experiments require sophisticated bioinformatics strategies for analysis and biological interpretation. nih.govulisboa.pt The workflow typically involves several stages:

Data Processing: Raw data from the mass spectrometer is processed using specialized software like MS-DIAL or MZmine2. researchgate.netdergipark.org.tr This step involves peak detection, alignment across samples, and deconvolution to create a feature list of mass-to-charge ratios (m/z) and retention times. dergipark.org.tr

Lipid Identification: The detected features are identified by matching their m/z values and fragmentation patterns (MS/MS spectra) against spectral libraries and databases, such as LIPID MAPS. researchgate.netnih.gov

Statistical Analysis: Following quantification, statistical methods are applied to identify lipids that are significantly different between experimental conditions. This can reveal which lipids, including potentially this compound, are associated with a specific phenotype or treatment. cnr.it

Data Integration and Pathway Mapping: A key challenge and goal of systems biology is to integrate lipidomics data with other 'omics' datasets, such as transcriptomics (gene expression) and metabolomics. nih.gov By combining information about changes in the levels of this compound with changes in the expression of genes encoding fatty acid elongases or desaturases, researchers can build a more complete picture of the underlying biological processes. Pathway analysis tools are then used to map the identified lipids and genes onto known metabolic pathways, helping to visualize how the synthesis or degradation of this compound is regulated within the broader metabolic network of the cell. ulisboa.pt This integrated approach was used, for example, to link lipidomic changes to transcriptomic data in the spinal cords of mice, uncovering dysregulated sphingolipid metabolism pathways.

Comparative Biochemistry and Evolutionary Aspects of 9z Hexacosenoic Acid Metabolism

Phylogenetic Distribution of 9Z-Hexacosenoic Acid Biosynthetic Genes and Pathways

The biosynthesis of VLCFAs is an evolutionarily conserved process in eukaryotes, occurring at the endoplasmic reticulum through the action of a multi-enzyme system known as the fatty acid elongase (FAE) complex. This complex catalyzes a four-step cycle, adding two carbon units from malonyl-CoA to an existing acyl-CoA primer. The key enzymes in this complex are β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and trans-2,3-enoyl-CoA reductase (TER). nih.govresearchgate.net

The synthesis of a monounsaturated VLCFA like this compound (C26:1Δ9) can theoretically occur via two primary routes:

Elongation of a shorter monounsaturated fatty acid: This involves using a pre-existing monounsaturated fatty acid, such as oleic acid (18:1Δ9), as the starting primer for the FAE complex.

Desaturation of a saturated VLCFA: This involves the synthesis of the saturated counterpart, hexacosanoic acid (C26:0), followed by the introduction of a cis double bond at the Δ9 position by a fatty acid desaturase.

The phylogenetic distribution of the genes responsible for producing C26:1Δ9 reveals a divergence in strategy between different life forms:

Plants: The plant kingdom showcases significant diversity in VLCFA synthesis, governed by a large family of KCS genes, each with distinct substrate and tissue specificities. researchgate.netnih.gov In Arabidopsis thaliana, the production of C26:1 is linked to the activity of acyl-CoA desaturase-like (ADS) genes. ebi.ac.uk Studies on Arabidopsis mutants suggest that the synthesis of 24- and 26-carbon monounsaturated VLCFAs primarily occurs through the desaturation of their saturated VLCFA precursors, rather than by the elongation of shorter monounsaturated fatty acids. ebi.ac.uk Specifically, the gene AtADS1 has been implicated in the production of C26:1(n-9) in seed lipids. ebi.ac.uk The KCS6 enzyme in Arabidopsis is known to catalyze the elongation of carbon chains to C26 and beyond, providing the C26:0 substrate for these desaturases. ebi.ac.uk